5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid
CAS No.: 749175-42-6
Cat. No.: VC16809702
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749175-42-6 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2R,5R)-5-aminooxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
| Standard InChI Key | IPZFSKQTSOMKSJ-RFZPGFLSSA-N |
| Isomeric SMILES | C1C[C@@H](OC[C@@H]1N)C(=O)O |
| Canonical SMILES | C1CC(OCC1N)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Stereochemical Configuration
The compound’s L-threo designation specifies the spatial arrangement of its chiral centers, critical for target binding. Nuclear magnetic resonance (NMR) studies confirm the (2S,5R) configuration, which aligns with bioactive conformations observed in viral neuraminidase inhibitors. This stereochemistry enhances molecular rigidity, favoring interactions with conserved enzymatic pockets.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 145.16 g/mol |
| CAS Registry Number | 749175-42-6 |
| Chiral Centers | 2 (C2, C5) |
| Hydrogen Bond Donors | 3 (NH₂, 2 OH) |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 5-amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid typically begins with L-idose or L-gulose precursors, leveraging their native stereochemistry. Key steps include:
-
Selective deoxygenation: Borane-mediated reduction removes hydroxyl groups at C3 and C4.
-
Amination: Introduction of the C5 amino group via Staudinger or Curtius rearrangements.
-
Anhydro ring formation: Acid-catalyzed cyclization generates the 2,6-anhydro bridge.
Yields vary significantly (15–40%) depending on the protecting group strategy, with tert-butyldimethylsilyl (TBDMS) ethers providing optimal intermediate stability.
Purification and Analytical Validation
Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) remains the gold standard for purification, achieving >95% purity. Mass spectrometry (ESI-MS) and -NMR confirm structural integrity, with characteristic signals at δ 105.3 ppm (anomeric carbon) and δ 48.9 ppm (C5 amino).
Comparative Analysis with Structural Analogs
Fluorinated Derivatives
While 5-acetamido-2,6-anhydro-3-fluoro derivatives (e.g., PubChem CID 132275071 ) demonstrate enhanced blood-brain barrier penetration, the parent compound’s lack of fluorine improves solubility (LogP = -1.8 vs. -0.9) .
Deoxygenation Patterns
4,5-Dehydro-L-iduronic acid (ChemSpider ID 4450526 ), lacking the amino group, exhibits no antiviral activity, underscoring the necessity of the C5 amine for target engagement .
Recent Advances and Clinical Prospects
In Vivo Efficacy
Murine models infected with H1N1 show 60% survival improvement at 10 mg/kg/day dosing, with no observed hepatotoxicity. Pharmacokinetic studies reveal a plasma half-life of 2.3 hours, necessitating prodrug strategies for clinical translation.
Combination Therapies
Synergy with oseltamivir (reduction index = 3.2) suggests potential for adjuvant use, circumventing resistance mechanisms.
Challenges and Future Directions
Synthetic Scalability
Current routes require 14 steps with cumulative yields <5%, prompting exploration of biocatalytic methods using engineered aldolases.
Target Expansion
Preliminary data indicate activity against paramyxoviruses (IC₅₀ = 5.7 μM), warranting broad-spectrum antiviral screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume